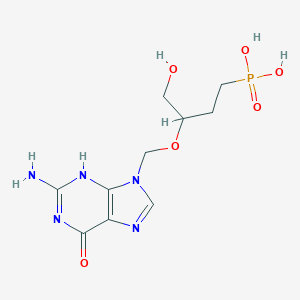
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine, commonly known as HPMG, is a synthetic nucleoside analog that has been studied for its antiviral properties. HPMG has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus.
Mecanismo De Acción
HPMG is a nucleoside analog that is incorporated into the viral DNA during replication. Once incorporated, HPMG acts as a chain terminator, preventing further DNA synthesis. This inhibits viral replication and prevents the virus from spreading.
Efectos Bioquímicos Y Fisiológicos
HPMG has been found to have a low toxicity profile in vitro. It has been shown to have minimal effects on cellular DNA replication and cell viability. HPMG has also been found to have a low potential for resistance development, making it a promising candidate for antiviral therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HPMG is its broad-spectrum antiviral activity. It has been found to be effective against a range of DNA viruses, making it a promising candidate for the development of antiviral therapies. However, one limitation of HPMG is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
For research on HPMG could include the development of new synthesis methods to improve its solubility in water. Additionally, further studies could be conducted to investigate the potential use of HPMG in combination with other antiviral agents to enhance its efficacy. Finally, studies could be conducted to investigate the potential use of HPMG in the treatment of other viral infections, such as hepatitis B and C.
Métodos De Síntesis
HPMG is synthesized by a multistep process that involves the reaction of guanine with phosphorus oxychloride to form 9-(4-chlorophosphinyl)-2,6-diaminopurine. This compound is then reacted with 1-butoxy-4-iodobutane in the presence of a palladium catalyst to form HPMG.
Aplicaciones Científicas De Investigación
HPMG has been extensively studied for its antiviral properties. It has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus. HPMG works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
Propiedades
Número CAS |
104880-60-6 |
|---|---|
Nombre del producto |
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine |
Fórmula molecular |
C10H16N5O6P |
Peso molecular |
333.24 g/mol |
Nombre IUPAC |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17) |
Clave InChI |
QVNXYSKNFUJRMI-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



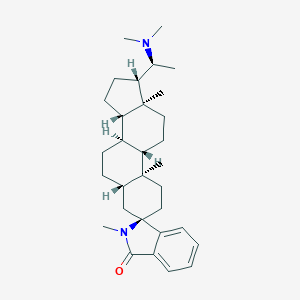
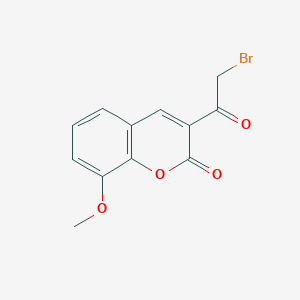
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
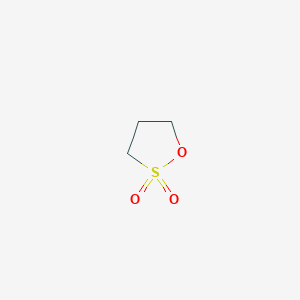
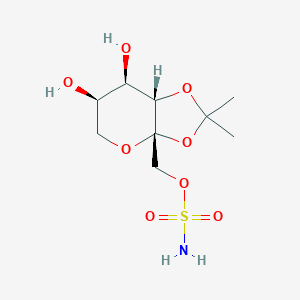

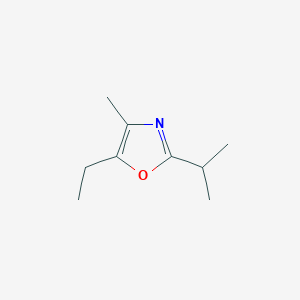
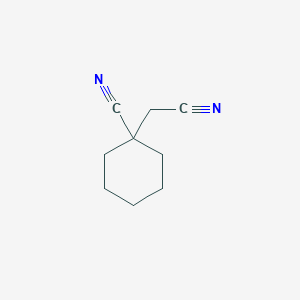
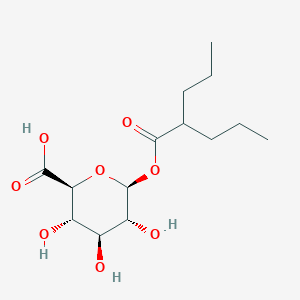
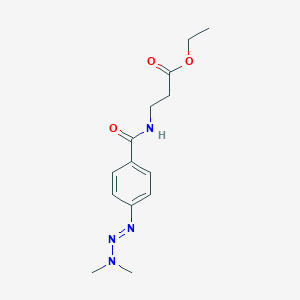
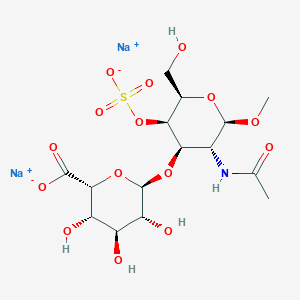
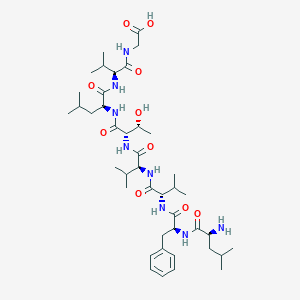
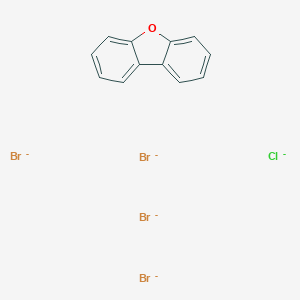
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)